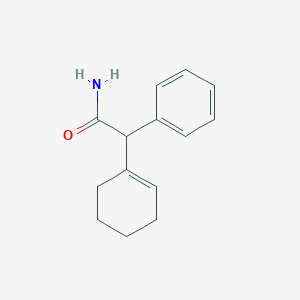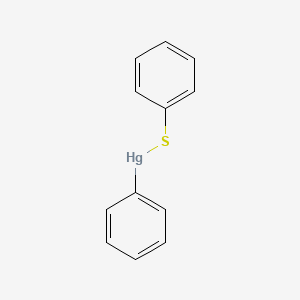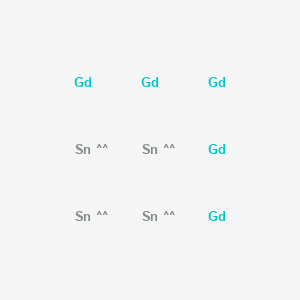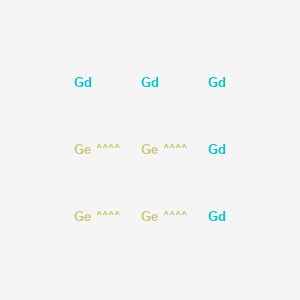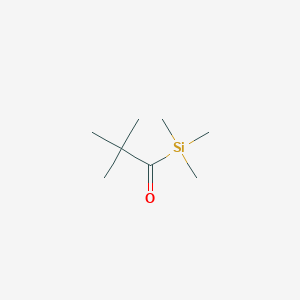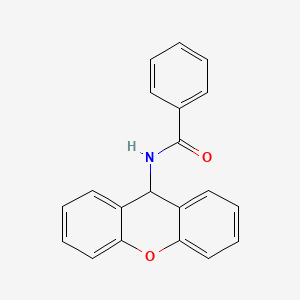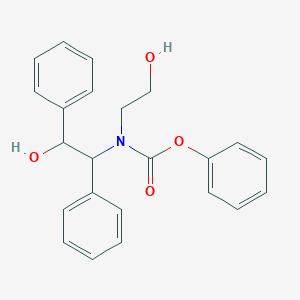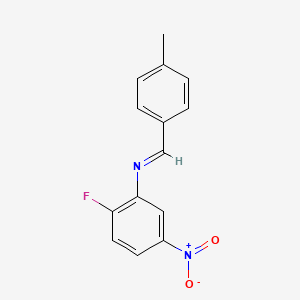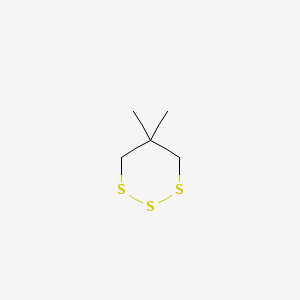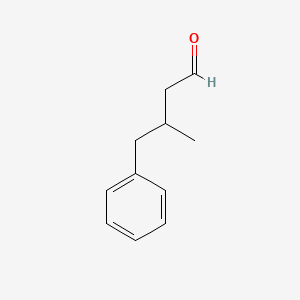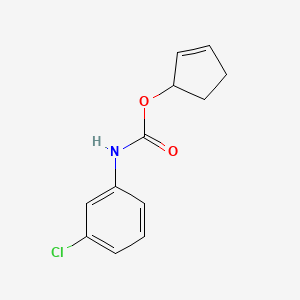
3,5,7,9,11,13-Hexaoxotetradecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7,9,11,13-Hexaoxotetradecanoic acid is an organic compound with the molecular formula C14H16O8 This compound is known for its unique structure, which includes multiple oxo groups along a tetradecanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7,9,11,13-hexaoxotetradecanoic acid can be achieved through a biomimetic total synthesis approach. This involves the cyclization of a precursor compound to form the desired product. The reaction conditions typically require specific catalysts and controlled environments to ensure the correct formation of the oxo groups .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The process would likely involve optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness for large-scale production.
化学反応の分析
Types of Reactions: 3,5,7,9,11,13-Hexaoxotetradecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple oxo groups, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the oxo groups.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
3,5,7,9,11,13-Hexaoxotetradecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: Its chemical properties make it valuable in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3,5,7,9,11,13-hexaoxotetradecanoic acid exerts its effects involves interactions with molecular targets and pathways. The oxo groups play a crucial role in these interactions, facilitating binding to specific enzymes or receptors. This can lead to various biochemical effects, depending on the context of its use .
類似化合物との比較
13-Methyltetradecanoic acid: Known for its role in inducing apoptosis in cancer cells.
1,3,5,7-Adamantanetetracarboxylic acid: Used as a monomer in hydrogen-bonded organic frameworks.
9(Z),11(E),13(E)-Octadecatrienoic Acid methyl ester: Involved in apoptosis and inhibition of DNA polymerases.
Uniqueness: 3,5,7,9,11,13-Hexaoxotetradecanoic acid stands out due to its multiple oxo groups, which provide unique reactivity and potential for diverse applications. Its structure allows for specific interactions that are not possible with other similar compounds, making it a valuable molecule in various fields of research.
特性
CAS番号 |
5745-89-1 |
|---|---|
分子式 |
C14H16O8 |
分子量 |
312.27 g/mol |
IUPAC名 |
3,5,7,9,11,13-hexaoxotetradecanoic acid |
InChI |
InChI=1S/C14H16O8/c1-8(15)2-9(16)3-10(17)4-11(18)5-12(19)6-13(20)7-14(21)22/h2-7H2,1H3,(H,21,22) |
InChIキー |
MBHNDSBFNUBLMX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)CC(=O)CC(=O)CC(=O)CC(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


